molecular formula C12H16N2 B14239089 1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine CAS No. 399032-54-3

1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine

Cat. No.: B14239089
CAS No.: 399032-54-3
M. Wt: 188.27 g/mol
InChI Key: GPOGDIVKXKSKPR-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine is a complex organic compound that belongs to the class of benzazocines. This compound is characterized by its unique structure, which includes a hexahydro ring system fused with a benzene ring and an amine group at the 8th position. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-amine typically involves multiple steps, including cyclization and reduction reactions. One common synthetic route involves the reduction of the corresponding oxime using zinc dust in a mixture of acetic acid and acetic anhydride . Another method involves the use of intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization as key ring-forming steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Reduction: Formation of N-ethyl derivatives.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-amine involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine is unique due to its specific ring structure and the presence of an amine group at the 8th position. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

399032-54-3

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-amine

InChI

InChI=1S/C12H16N2/c13-10-2-1-8-5-11-6-9(3-4-14-11)12(8)7-10/h1-2,7,9,11,14H,3-6,13H2

InChI Key

GPOGDIVKXKSKPR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC1C3=C(C2)C=CC(=C3)N

Origin of Product

United States

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